Home > Products > Screening Compounds P99967 > Lenalidomide-C3-alkyne
Lenalidomide-C3-alkyne -

Lenalidomide-C3-alkyne

Catalog Number: EVT-14894396
CAS Number:
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-C3-alkyne is a synthetic compound derived from lenalidomide, a well-known immunomodulatory drug. This compound is characterized by the presence of a terminal alkyne group, which enhances its chemical reactivity and versatility in various applications, particularly in medicinal chemistry and chemical biology. Lenalidomide itself is used primarily in the treatment of multiple myeloma and certain blood disorders due to its ability to modulate immune responses and inhibit tumor growth.

Source

Lenalidomide-C3-alkyne can be synthesized through several methods, often involving modifications of existing compounds like lenalidomide or thalidomide. The synthesis typically requires specific reagents and conditions to introduce the alkyne functionality effectively.

Classification

Lenalidomide-C3-alkyne is classified as an alkynyl derivative of lenalidomide. It belongs to the broader category of small molecules that interact with biological systems, particularly in the context of drug discovery and development.

Synthesis Analysis

Methods

The synthesis of Lenalidomide-C3-alkyne generally involves a multi-step process, beginning with the bromination of glutarimide. This reaction is performed in the presence of acetic acid and bromine, yielding 3-bromopiperidine-2,6-dione as an intermediate. The next step involves condensing this intermediate with 4-nitro-2,3-dihydroisoindol-1-one using dimethylformamide (DMF) and potassium carbonate as a base to form Lenalidomide-C3-alkyne.

Technical Details

  1. Bromination:
    • Reagents: Acetic acid, bromine.
    • Conditions: Typically performed under controlled temperatures to ensure selective bromination.
  2. Condensation:
    • Reagents: Dimethylformamide, potassium carbonate.
    • Conditions: The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired compound.

In industrial settings, automated reactors and continuous flow systems are employed to enhance efficiency and consistency in product quality. Purification methods such as recrystallization and chromatography are utilized to isolate the final product.

Molecular Structure Analysis

Structure

The molecular structure of Lenalidomide-C3-alkyne features an alkyne group attached to the core structure derived from lenalidomide. This addition significantly alters its chemical properties and reactivity.

Data

Key structural data includes:

  • Molecular Formula: C27H34N4O3
  • Molecular Weight: Approximately 462.59 g/mol
  • Functional Groups: Alkyne, amine, carbonyls.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

Lenalidomide-C3-alkyne can participate in various chemical reactions due to its functional groups:

  1. Oxidation: The alkyne can be oxidized to form epoxides or ketones.
  2. Reduction: The nitro group can be reduced to an amine using hydrogenation methods.
  3. Substitution: The bromine atom can undergo nucleophilic substitution with various reagents.

Technical Details

  • Oxidation Reagents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
  • Reduction Reagents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
  • Substitution Nucleophiles: Sodium azide (NaN3), thiols (R-SH).

These reactions highlight the compound's versatility for further synthetic applications.

Mechanism of Action

Lenalidomide-C3-alkyne exerts its biological effects primarily by binding to cereblon, a component of the CRL4 E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of key proteins such as IKZF1 and IKZF3. This mechanism disrupts cellular processes critical for cancer cell survival and modulates immune responses, making it a potential therapeutic agent in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The alkyne group enhances reactivity towards electrophiles and facilitates click chemistry applications.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) may be conducted to evaluate stability under varying conditions.

Applications

Lenalidomide-C3-alkyne has diverse applications across several fields:

  1. Chemistry: Serves as a building block for synthesizing complex molecules; utilized in click chemistry reactions.
  2. Biology: Investigated for its role in studying protein interactions and cellular pathways.
  3. Medicine: Explored for targeted drug delivery systems and potential therapeutic applications in cancer treatment.
  4. Industry: Employed in developing new materials and catalysts for various chemical processes.

Properties

Product Name

Lenalidomide-C3-alkyne

IUPAC Name

3-[3-oxo-7-(pent-4-ynylamino)-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H19N3O3/c1-2-3-4-10-19-14-7-5-6-12-13(14)11-21(18(12)24)15-8-9-16(22)20-17(15)23/h1,5-7,15,19H,3-4,8-11H2,(H,20,22,23)

InChI Key

HZOKXPPDHBROPJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.